1-n-Pentyl-4-(trifluoromethyl)benzene
Description
Significance of Fluorine Incorporation in Modulating Molecular Properties for Contemporary Chemical Research
Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius allow it to act as a bioisostere for hydrogen, yet it exerts powerful electronic effects. The replacement of a hydrogen atom or a methyl group with a trifluoromethyl (-CF3) group can dramatically alter a molecule's physicochemical profile.
Key modulations include:
Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen atom, which can enhance the ability of a drug candidate to cross cellular membranes.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by oxidative enzymes in the body. This often leads to an increased half-life and bioavailability of pharmaceuticals.
Altered Acidity/Basicity: As a potent electron-withdrawing group, the -CF3 moiety can significantly increase the acidity of nearby functional groups.
Conformational Changes: The introduction of fluorine can influence the preferred conformation of a molecule, which in turn affects its binding affinity to biological targets.
These modifications are instrumental in the design of new pharmaceuticals, agrochemicals, and advanced materials.
Overview of Trifluoromethylated Aromatic Systems in Foundational and Applied Chemical Research
Aromatic compounds bearing a trifluoromethyl group, often referred to as benzotrifluorides, are a critical class of molecules in both academic and industrial research. Their synthesis has been a subject of intense investigation, with several robust methods now available.
Historically, the synthesis of such compounds involved harsh fluorination conditions. However, modern organic synthesis has provided a toolkit of more sophisticated methods. Cross-coupling reactions, such as the Suzuki and Kumada couplings, have emerged as powerful strategies for the formation of carbon-carbon bonds, allowing for the modular construction of complex trifluoromethylated aromatics. These reactions typically involve the coupling of an aryl halide or triflate with a suitable organometallic reagent, catalyzed by a transition metal, most commonly palladium or nickel. For instance, a common precursor for compounds like 1-n-Pentyl-4-(trifluoromethyl)benzene would be (4-(Trifluoromethyl)phenyl)magnesium bromide, a Grignard reagent, which can be coupled with an alkyl halide like 1-bromopentane. libretexts.org3wpharm.com
The applications of trifluoromethylated aromatic systems are diverse:
Pharmaceuticals: Many top-selling drugs contain the -CF3 group, where it enhances efficacy and pharmacokinetic properties.
Agrochemicals: This moiety is a common feature in modern herbicides and pesticides, contributing to their potency and stability.
Liquid Crystals: The polarity and rigid nature of the trifluoromethylated phenyl ring make these compounds valuable components in liquid crystal displays. nih.govresearchgate.netmdpi.com The introduction of a flexible alkyl chain, as in the case of this compound, is a common design strategy to induce or modify liquid crystalline phases. nih.gov
Contextualization of this compound within the Broader Spectrum of Fluorinated Benzene (B151609) Derivatives
This compound belongs to the family of 4-alkylbenzotrifluorides. The properties of this specific molecule are determined by the interplay between the electron-withdrawing trifluoromethyl group and the non-polar, flexible n-pentyl chain.
| Property | Effect of Trifluoromethyl Group | Effect of n-Pentyl Group |
| Polarity | Increases the dipole moment of the benzene ring. | Contributes a non-polar, hydrophobic character. |
| Lipophilicity | Significantly increases lipophilicity over benzene. | Further increases lipophilicity and van der Waals interactions. |
| Molecular Shape | Provides a rigid, rod-like component. | Adds a flexible tail, influencing molecular packing and potentially leading to liquid crystalline behavior. |
While specific experimental data for this compound is not extensively reported in readily available literature, its properties can be inferred by comparing it to related compounds. For example, the parent compound, (trifluoromethyl)benzene, is a liquid at room temperature. The addition of the pentyl chain would be expected to increase the boiling point and viscosity.
In the context of liquid crystals, the length of the alkyl chain is a critical determinant of the mesophase properties. nih.gov Shorter chains often favor nematic phases, while longer chains can lead to the formation of more ordered smectic phases. nih.gov Therefore, this compound is likely to have been synthesized and studied as a potential component in liquid crystal mixtures, where the balance between the polar -CF3 head and the non-polar alkyl tail is crucial for achieving desired material properties.
Below is a table comparing the properties of related fluorinated benzene derivatives, which helps to contextualize the expected characteristics of this compound.
Table of Properties for Selected Fluorinated Benzene Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | 180.56 | 136-138 |
| 1-Fluoro-4-(trifluoromethyl)benzene | C7H4F4 | 164.10 | 101-102 |
| 1-Methyl-4-(trifluoromethyl)benzene | C8H7F3 | 160.14 | 129-130 |
| 1,4-Bis(trifluoromethyl)benzene (B1346883) | C8H4F6 | 214.11 | 116 |
| (Trifluoromethyl)benzene | C7H5F3 | 146.11 | 102 |
Data sourced from various chemical suppliers and databases.
Direct Trifluoromethylation Strategies
Direct trifluoromethylation introduces the CF3 group onto an aromatic ring in a single step, often through radical, electrophilic, or nucleophilic pathways. This section focuses on radical and electrophilic approaches for the synthesis of aryl trifluoromethyl compounds.
Radical Trifluoromethylation Approaches
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then attacks the aromatic ring. This approach has gained significant traction due to its tolerance of various functional groups and the development of convenient radical precursors.
A variety of reagents have been developed to serve as reliable sources of trifluoromethyl radicals under different reaction conditions.
Umemoto's Reagents : These are S-(trifluoromethyl)dibenzothiophenium salts, which act as electrophilic sources of the trifluoromethyl group but can also generate •CF3 radicals under specific conditions, such as through single-electron transfer (SET) processes. rsc.orgnih.gov They are effective for the trifluoromethylation of a range of organic compounds, including arenes. rsc.orgbeilstein-journals.org Photoredox catalysis can facilitate the reduction of Umemoto's reagent to generate a CF3 radical, which then engages in the trifluoromethylation of alkenes and arenes. rsc.org
Togni's Reagents : These hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are versatile reagents that can participate in both electrophilic and radical trifluoromethylation pathways. researchgate.netwikipedia.org Under copper catalysis, Togni's reagent can trifluoromethylate alkenes. wikipedia.org It can also serve as a CF3 radical precursor in the absence of transition metals. conicet.gov.ar The reagent's reactivity can be modulated by reaction conditions to favor one pathway over the other. acs.orgresearchgate.net
Langlois' Reagent : Sodium trifluoromethanesulfinate (CF3SO2Na) is an inexpensive, stable, and easy-to-handle solid that generates trifluoromethyl radicals in the presence of an oxidant, such as tert-butyl hydroperoxide or sodium persulfate. researchgate.nettcichemicals.comwikipedia.org This method is widely used for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgnih.govnih.gov The reaction proceeds via a free radical mechanism. wikipedia.org
Ruppert's Reagent : Trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, is primarily a nucleophilic trifluoromethylating agent. beilstein-journals.orgacs.orgorganic-chemistry.org However, under certain oxidative conditions, it can be a source of the •CF3 radical. While less common for direct aryl C-H trifluoromethylation via a radical pathway, its versatility in other trifluoromethylation reactions is noteworthy. nih.gov
Table 1: Overview of Common Radical Trifluoromethylating Reagents
| Reagent Class | Specific Example | Common Activator/Condition | Pathway |
| Umemoto's Reagents | S-(Trifluoromethyl)dibenzothiophenium triflate | Photoredox Catalyst (e.g., Ru or Ir complex) | Radical (via SET) |
| Togni's Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Copper Salts, Light | Radical or Electrophilic |
| Langlois' Reagent | Sodium trifluoromethanesulfinate (CF3SO2Na) | Oxidant (e.g., t-BuOOH, (NH4)2S2O8) | Radical |
| Ruppert's Reagent | Trimethyl(trifluoromethyl)silane (TMSCF3) | Fluoride (B91410) source (for nucleophilic path) | Primarily Nucleophilic |
Copper Catalysis : Copper salts are widely employed in trifluoromethylation reactions. They can catalyze the decomposition of reagents like CF3SO2Na to generate trifluoromethyl radicals. beilstein-journals.org Copper can also mediate Sandmeyer-type trifluoromethylations of diazonium salts, a process that involves radical intermediates. nih.gov Furthermore, copper-catalyzed cross-coupling of aryl halides with trifluoromethylating agents can proceed through radical pathways, where copper salts efficiently trap carbon-centered radicals. princeton.eduacs.org Sanford and co-workers reported a copper-mediated trifluoromethylation of arylboronic acids using Langlois' reagent. tcichemicals.com
Silver Catalysis : Silver-mediated protocols have also been developed for the trifluoromethylation of arenes. nih.gov For instance, silver can catalyze the C-H trifluoromethylation of aromatic compounds using trifluoroacetic acid as the trifluoromethyl source, a reaction proposed to proceed through a radical mechanism involving Ag(II) species. labxing.comacs.org Silver-mediated reactions using TMSCF3 have also been described, which are proposed to involve AgCF3 intermediates and show different reactivity compared to analogous copper systems. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Radical Trifluoromethylation
| Metal Catalyst | Trifluoromethyl Source | Substrate Type | Proposed Intermediate |
| Copper(I)/Copper(II) | NaSO2CF3 (Langlois' Reagent) | Arylboronic Acids | •CF3, Aryl Radical |
| Copper(I) | Ar-N2+ (Diazonium Salt) / TMSCF3 | Anilines (via diazotization) | •CF3, Aryl Radical |
| Silver(I) | Trifluoroacetic Acid (TFA) | Arenes (C-H activation) | •CF3, Ag(II) |
| Silver(I) | TMSCF3 | Arenes (C-H activation) | AgCF3 |
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals from various precursors. thieme-connect.comresearchgate.netscispace.comacs.org This strategy utilizes a photocatalyst (often an iridium or ruthenium complex) that, upon excitation by visible light, can engage in single-electron transfer processes with a trifluoromethylating agent. rsc.orgacs.org
For example, a photocatalyst can reduce an electrophilic trifluoromethylating reagent like an Umemoto or Togni reagent to generate a •CF3 radical. rsc.orgacs.org Alternatively, the excited photocatalyst can oxidize a reagent like sodium trifluoromethanesulfinate (Langlois' reagent) to produce the same radical intermediate. thieme-connect.comresearchgate.netscispace.com The generated •CF3 radical then adds to the (hetero)arene substrate. This methodology has been successfully applied to a wide range of arenes and heteroarenes, often under very mild conditions and with high functional group tolerance. thieme-connect.comresearchgate.netscispace.comprinceton.edu
Electrophilic Trifluoromethylation Approaches
In electrophilic trifluoromethylation, a reagent delivers a "CF3+" equivalent to a nucleophilic aromatic ring. This pathway is particularly effective for electron-rich arenes and heteroarenes.
Hypervalent iodine reagents are prominent in electrophilic trifluoromethylation. sigmaaldrich.comacs.org Togni's reagents are a prime example of this class. wikipedia.orgbrynmawr.edu These compounds feature a λ3-iodane core bonded to a CF3 group. acs.org They react with nucleophiles, including electron-rich arenes, phenols, and anilines, to transfer the trifluoromethyl group. brynmawr.edu
The reactivity of these reagents can be tuned by modifying the structure of the hypervalent iodine compound. acs.org Recently, new types of hypervalent iodine reagents have been developed by merging iodosulfoximine and sulfoximine (B86345) chemistry, creating stable and reactive compounds for electrophilic trifluoromethylation. rsc.orgnih.gov These reagents can deliver the CF3 group to a variety of nucleophiles and can also serve as a source of the trifluoromethyl radical under different conditions. rsc.org
Electrophilic Trifluoromethylation of Aryl Systems
Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that acts as a source of an electrophilic trifluoromethyl group ("CF₃⁺"). This approach is particularly useful for the direct functionalization of arenes. Over the years, several powerful electrophilic trifluoromethylating reagents have been developed, with hypervalent iodine compounds and sulfonium (B1226848) salts being the most prominent.
Togni Reagents: In 2006, Togni and co-workers introduced a class of hypervalent iodine(III)-CF₃ reagents that have become widely used for electrophilic trifluoromethylation. magtech.com.cnchempedia.info These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II), are advantageous due to their stability, reactivity, and commercial availability. magtech.com.cnnih.govresearchgate.net They can trifluoromethylate a wide range of nucleophiles, including arenes, heteroarenes, and phenols. acs.org For instance, the reaction of electron-rich arenes with Togni's reagents can proceed directly, while palladium-catalyzed reactions can achieve ortho-trifluoromethylation of arenes bearing directing groups like pyridine. magtech.com.cnchempedia.info
Umemoto Reagents: Developed by Umemoto and coworkers, these reagents are typically S-(trifluoromethyl)dibenzothiophenium salts, such as the tetrafluoroborate and triflate salts. magtech.com.cnnih.gov They are powerful and thermally stable electrophilic trifluoromethylating agents capable of reacting with a variety of nucleophiles. nih.gov Umemoto's reagents have been successfully employed in the palladium-catalyzed ortho-trifluoromethylation of heterocycle-substituted arenes in the presence of a copper co-catalyst. magtech.com.cnchempedia.info These reagents have also been used for the trifluoromethylation of silyl enol ethers and β-ketoesters under milder conditions. magtech.com.cn
Other Electrophilic Reagents: The pioneering work in this field was conducted by Yagupolskii and co-workers, who demonstrated that S-trifluoromethyl diarylsulfonium salts could trifluoromethylate thiophenolates. magtech.com.cnchempedia.info Following this, various other reagents have been developed, including those by Shreeve, Shibata, and others, expanding the toolkit for electrophilic trifluoromethylation. magtech.com.cnorganic-chemistry.org These reagents often feature tunable reactivity based on the substituents on the aromatic rings of the sulfonium salt, allowing for the trifluoromethylation of a range of substrates from highly activated to less reactive ones. acs.org
Table 1: Comparison of Common Electrophilic Trifluoromethylating Reagents
| Reagent Class | Example Compound | Key Features | Typical Substrates |
| Hypervalent Iodine | Togni Reagent I | Mild, stable, commercially available | Arenes, heteroarenes, phenols, β-keto esters |
| Sulfonium Salts | Umemoto Reagent | Powerful, thermally stable | Arenes, silyl enol ethers, β-ketoesters |
| Diarylsulfonium Salts | Yagupolskii's Reagent | Pioneering reagent | Thiophenolates, electron-rich arenes |
Nucleophilic Trifluoromethylation Approaches
Nucleophilic trifluoromethylation strategies employ reagents that deliver a trifluoromethyl anion equivalent (CF₃⁻) to an electrophilic substrate. This is a common and powerful method for creating C-CF₃ bonds.
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is one of the most widely used sources of a nucleophilic trifluoromethyl group. bohrium.comrsc.org It is a stable and convenient reagent that, upon activation with a nucleophilic initiator like a fluoride salt (e.g., TBAF, CsF), generates a trifluoromethyl anion equivalent. researchgate.netbohrium.com This species can then react with a variety of electrophiles. While extensively used for the trifluoromethylation of carbonyl compounds and imines, its application in the direct trifluoromethylation of aryl halides often requires transition metal catalysis. chempedia.infobohrium.comthieme-connect.com
Copper-Trifluoromethyl Species (CuCF₃): Copper(I) trifluoromethyl (CuCF₃) complexes are highly effective reagents for the nucleophilic trifluoromethylation of aryl and heteroaryl halides. acs.orgacs.org These reagents can be generated from various sources, including fluoroform, and exhibit high reactivity, often performing well without the need for additional ligands. nih.govacs.orgacs.org The reaction of "ligandless" CuCF₃ with a broad range of aryl iodides proceeds smoothly at mild temperatures (23–50 °C) to yield benzotrifluorides in nearly quantitative amounts. nih.gov The methodology is also applicable to less reactive aryl bromides, particularly those bearing electron-withdrawing groups or ortho substituents. nih.govacs.org The high chemoselectivity of these reactions, with minimal side-product formation, makes this a very attractive method. nih.govacs.org
Table 2: Nucleophilic Trifluoromethylation of Aryl Halides with Fluoroform-Derived CuCF₃
| Aryl Halide Substrate | Conditions | Yield (%) | Reference |
| 4-Iodoanisole | 1.1-2.0 equiv. CuCF₃, 23-50 °C | >99 | nih.gov |
| 2-Iodothiophene | 1.1-2.0 equiv. CuCF₃, 23-50 °C | 92 (7% thiophene byproduct) | nih.gov |
| Various Aryl Iodides | 1.1-2.0 equiv. CuCF₃, 23-50 °C | up to 99 | nih.gov |
| Aryl Bromides (with EWG or ortho groups) | 1.1-2.0 equiv. CuCF₃, higher temp. | Moderate to Good | acs.org |
| 2-Chloronicotinic acid | 1.1-2.0 equiv. CuCF₃, higher temp. | Moderate | acs.org |
The cross-coupling of organometallic reagents, such as aryl boronic acids, with a trifluoromethyl source is a powerful and versatile strategy for the synthesis of trifluoromethyl arenes.
Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids: Copper catalysis plays a significant role in the trifluoromethylation of aryl boronic acids and their derivatives. magtech.com.cn These reactions can utilize either electrophilic or nucleophilic trifluoromethylating reagents. For instance, a copper-catalyzed reaction of aryl and vinyl boronic acids with Togni's reagent proceeds under mild conditions with good to excellent yields. magtech.com.cn Similarly, the use of the Langlois reagent (CF₃SO₂Na) in the presence of a copper catalyst and an oxidant allows for the trifluoromethylation of aryl boronic acids via a radical pathway. nih.govbohrium.com These methods are generally tolerant of a wide variety of functional groups. acs.org The Chan-Lam coupling, a copper-promoted oxidative coupling, has also been adapted for the trifluoromethylation of aryl boronic acids at room temperature. nih.gov
Palladium-Catalyzed Trifluoromethylation: Palladium-catalyzed cross-coupling reactions are also highly effective for the synthesis of trifluoromethyl arenes from various organometallic precursors. Buchwald and coworkers developed a palladium-catalyzed trifluoromethylation of aryl chlorides that proceeds under mild conditions and tolerates a broad range of functional groups, making it suitable for late-stage functionalization. rsc.orgmdpi.com The development of specific ligands, such as electron-rich and bulky biaryl phosphines, has been crucial for the success of these transformations. mdpi.com Palladium catalysis has also been extended to the trifluoromethylation of vinyl sulfonates. nih.gov Mechanistic studies have been instrumental in designing effective catalyst systems and selecting appropriate trifluoromethylating agents for these couplings. organic-chemistry.orgrsc.org
Other organometallic precursors, such as aryl stannanes, have also been utilized in transition-metal-mediated trifluoromethylation and trifluoromethoxylation reactions. scispace.comresearchgate.net
Indirect Trifluoromethylation Strategies
Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to the trifluoromethylated arene. These strategies can be advantageous when direct methods are not feasible or lead to poor selectivity.
An early and still relevant indirect method for synthesizing aryl trifluoromethyl compounds involves a halogen-fluorine exchange reaction. This is particularly well-established for the synthesis of aryl trifluoromethyl thioethers (ArSCF₃). The process typically begins with an aryl thiol (ArSH) or a related sulfur-containing compound. This starting material is first converted to an aryl trichloromethyl thioether (ArSCCl₃). acs.org The subsequent and crucial step is the halogen exchange reaction, where the chlorine atoms are replaced by fluorine atoms using a fluorinating agent like antimony trifluoride (SbF₃). acs.org This two-step sequence provides a reliable route to aryl trifluoromethyl thioethers. acs.org
This strategy involves the use of aromatic compounds that are already functionalized with a group that can be readily converted into a trifluoromethyl group.
From Trihalomethylarenes: A common industrial method for the synthesis of benzotrifluorides is the reaction of benzotrichlorides with hydrogen fluoride. wikipedia.org This halogen exchange reaction is typically carried out under pressure and often in the presence of a catalyst. google.com This method is a cost-effective way to produce large quantities of simple benzotrifluorides.
From Benzoic Acids and Derivatives: Aromatic carboxylic acids can serve as precursors to benzotrifluorides. The carboxylic acid group can be converted to a trifluoromethyl group through deoxofluorination reactions. Reagents like sulfur tetrafluoride (SF₄) are capable of transforming a carboxylic acid into a -CF₃ group. researchgate.net More recently, methods for the decarboxylative fluorination of aromatic carboxylic acids have been developed. nih.govresearchgate.netacs.org These reactions, which can be promoted by transition metals or photoredox catalysis, offer a direct route from readily available benzoic acids to the corresponding trifluoromethylated arenes under milder conditions than traditional methods. organic-chemistry.orgthieme-connect.com
The use of pre-functionalized building blocks is a cornerstone of synthetic chemistry, and a variety of fluorinated building blocks are commercially available or can be synthesized for incorporation into more complex molecules. mdpi.combioorganica.com.uabeilstein-journals.org These building blocks, which already contain the trifluoromethyl group, can be elaborated using standard synthetic transformations to construct the final target molecule.
Structure
3D Structure
Properties
IUPAC Name |
1-pentyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAHBUDJCWRIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 1 N Pentyl 4 Trifluoromethyl Benzene Derivatives
Electrophilic Aromatic Substitution (EAS) Dynamics
Electronic Deactivating Effects of the Trifluoromethyl Group on the Aromatic Ring
The trifluoromethyl (-CF3) group exerts a strong deactivating effect on the aromatic ring towards electrophilic aromatic substitution. masterorganicchemistry.comucalgary.ca This effect stems from the high electronegativity of the three fluorine atoms, which creates a strong electron-withdrawing inductive effect (-I). minia.edu.egkhanacademy.org The fluorine atoms pull electron density away from the carbon atom of the -CF3 group, which in turn withdraws electron density from the benzene (B151609) ring. minia.edu.eg This reduction in electron density makes the aromatic ring less nucleophilic and therefore less reactive towards attack by electrophiles. khanacademy.orgyoutube.com
The deactivating nature of the -CF3 group is significant. For instance, (trifluoromethyl)benzene undergoes nitration approximately 40,000 times more slowly than benzene itself. columbia.edu This stands in sharp contrast to toluene (B28343) (methylbenzene), where the electron-donating methyl group activates the ring, making it react 20-25 times faster than benzene. columbia.edu The strong deactivating effect is quantitatively represented by the positive Hammett sigma constant (σ) for the -CF3 group, which indicates its electron-withdrawing character. wikipedia.orgresearchgate.net
| Compound | Substituent | Relative Rate (Benzene = 1) | Effect on Ring |
|---|---|---|---|
| Toluene | -CH₃ | 25 | Activating |
| Benzene | -H | 1 | Reference |
| (Trifluoromethyl)benzene | -CF₃ | 2.5 x 10⁻⁵ | Deactivating |
Positional Selectivity in Electrophilic Substitution Reactions
In addition to deactivating the ring, the trifluoromethyl group acts as a meta-director for incoming electrophiles. ucalgary.cawikipedia.orgmasterorganicchemistry.com While all positions on the ring are deactivated, the ortho and para positions are deactivated to a much greater extent than the meta position. wikipedia.org This selectivity is not because the meta position is activated, but rather because it is the "least deactivated" site for electrophilic attack. wikipedia.org
Experimental data for the nitration of (trifluoromethyl)benzene clearly demonstrates this preference, with the meta isomer being the major product. ucalgary.castackexchange.com This directing effect is a direct consequence of the stability of the carbocation intermediate (also known as an arenium ion or sigma complex) formed during the reaction. masterorganicchemistry.com
| Product Isomer | Percentage Yield |
|---|---|
| ortho-Nitro(trifluoromethyl)benzene | 6% |
| meta-Nitro(trifluoromethyl)benzene | 91% |
| para-Nitro(trifluoromethyl)benzene | 3% |
Mechanistic Investigations of Electrophilic Attack on Trifluoromethylated Benzenes, Including Intermediate Formation
The mechanism of electrophilic aromatic substitution proceeds via a two-step pathway. masterorganicchemistry.com The first step, which is the rate-determining step, involves the attack of the electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate. masterorganicchemistry.com This step temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The second step is the rapid removal of a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.com
The regioselectivity observed in the substitution of (trifluoromethyl)benzene is explained by examining the stability of the possible carbocation intermediates for ortho, meta, and para attack. masterorganicchemistry.com
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting carbocation intermediate places the positive charge on the carbon atom directly bonded to the highly electron-withdrawing -CF3 group. stackexchange.commasterorganicchemistry.com This arrangement is extremely unfavorable as the adjacent electron-withdrawing group intensely destabilizes the positive charge. youtube.comcolumbia.educhegg.com
Nucleophilic Aromatic Substitution (SNAr) Potential and Mechanisms
Activation of the Aromatic Ring by Trifluoromethyl Groups for Nucleophilic Attack
The same strong electron-withdrawing nature of the trifluoromethyl group that deactivates the ring towards electrophilic attack serves to activate it for nucleophilic aromatic substitution (SNAr). mdpi.commasterorganicchemistry.comwikipedia.org For an SNAr reaction to occur, the aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile. byjus.com The -CF3 group, particularly when positioned ortho or para to a leaving group (such as a halide), effectively withdraws electron density from the ring, making it more electrophilic. masterorganicchemistry.comwikipedia.org
This electron withdrawal is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. masterorganicchemistry.comwikipedia.orgyoutube.com The stabilization of this anionic intermediate lowers the activation energy of the reaction, allowing the substitution to proceed. youtube.com Therefore, trifluoromethyl-substituted aromatics are good substrates for SNAr reactions, provided a suitable leaving group is present at an appropriate position. acs.org
Exploration of Nucleophilic Displacement Pathways in Fluorinated Aromatics
The most common mechanism for nucleophilic aromatic substitution is the SNAr, or addition-elimination, mechanism. wikipedia.orgbyjus.comresearchgate.net This pathway involves two principal steps:
Nucleophilic Attack and Formation of Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group. This is typically the slow, rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate (the Meisenheimer complex). masterorganicchemistry.combyjus.com The aromaticity of the ring is temporarily lost.
Expulsion of Leaving Group: The intermediate then rapidly eliminates the leaving group, and the aromaticity of the ring is restored. masterorganicchemistry.com
In the context of fluorinated aromatics, it is noteworthy that fluoride (B91410) itself can act as a leaving group. masterorganicchemistry.com Although the carbon-fluorine bond is very strong, the rate-determining step is the initial nucleophilic attack. masterorganicchemistry.com The high electronegativity of fluorine activates the ring for this attack, which compensates for the energy required to break the C-F bond in the subsequent fast step. masterorganicchemistry.com
While the stepwise addition-elimination pathway is prevalent, research has also uncovered other mechanisms. For some substrates and nucleophiles, a concerted SNAr mechanism, involving a single transition state rather than a distinct intermediate, has been proposed. acs.orgnih.gov Furthermore, for unactivated fluoroarenes that lack strong electron-withdrawing groups, pathways involving radical intermediates, often initiated by photoredox catalysis, have been developed to facilitate nucleophilic substitution. nih.gov
Radical Reaction Pathways and Their Chemical Transformations
Radical reactions offer a powerful avenue for the functionalization of trifluoromethylated aromatic compounds. These pathways often involve the generation of highly reactive trifluoromethyl radical intermediates, which can then participate in a variety of addition and difunctionalization reactions.
Generation and Reactivity of Trifluoromethyl Radical Intermediates
The trifluoromethyl radical (•CF3) is a key intermediate in many synthetic transformations. rsc.org It is characterized as a pyramidal, electrophilic, and highly reactive species. wikipedia.org Its generation can be achieved through several methods, often involving the reductive cleavage of a precursor molecule.
Common precursors for generating •CF3 radicals include trifluoroiodomethane (CF3I), trifluoromethanesulfonyl chloride (CF3SO2Cl), and sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent). wikipedia.orgnih.gov Additionally, electrophilic trifluoromethylating reagents, such as S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's and Yagupolskii's reagents) and hypervalent iodine(III)-CF3 compounds (e.g., Togni's reagents), can generate •CF3 radicals through single electron transfer (ET) processes. nih.govresearchgate.netnih.gov
Table 1: Selected Methods for Generating Trifluoromethyl Radicals
| Precursor | Method of Generation | Catalyst/Conditions |
|---|---|---|
| CF3I | Photoredox Catalysis | [Ru(phen)3]Cl2, green or red LED |
| CF3SO2Cl | Photoredox Catalysis | Ru(II) complex |
| CF3SO2Na | Oxidation | tert-Butyl hydroperoxide, Cu(II) catalyst |
| S-(trifluoromethyl)diphenylsulfonium triflate | Chemical Reduction | Na2S2O4 or HOCH2SO2Na |
Photoredox catalysis has emerged as a particularly mild and efficient method for generating •CF3 radicals. acs.orgnih.govacs.org For instance, a Cu(I) photocatalyst activated by visible light can induce the cleavage of the C–B bond in CF3-substituted borate (B1201080) complexes to release the •CF3 radical. rsc.org Similarly, the use of a coreactant like oxalate (B1200264) allows for the photocatalytic production of •CF3 from CF3I using low-energy green or red light, proceeding through a carbon dioxide radical anion (CO2•–) intermediate. acs.orgnih.govacs.org Sulfonium (B1226848) salts, such as S-(trifluoromethyl)diphenylsulfonium triflate, can also serve as effective radical sources when treated with chemical reductants like sodium dithionite (B78146) (Na2S2O4). rsc.org
Specific Radical Additions and Difunctionalization Reactions
Once generated, the electrophilic trifluoromethyl radical readily adds to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. researchgate.netresearchgate.netrsc.org This addition is a key step in difunctionalization reactions, where two different functional groups are introduced across a double or triple bond in a single operation. mdpi.comresearchgate.net
Photoredox catalysis is frequently employed to facilitate these transformations. jst.go.jp For example, the photoredox-catalyzed reaction of an alkene with a CF3 source can lead to the formation of a carbon-centered radical intermediate. This intermediate can then be trapped by another species to complete the difunctionalization. A common example is chlorotrifluoromethylation, where both a trifluoromethyl group and a chlorine atom are added to an alkene. jst.go.jp
A general mechanism for such a reaction involves:
Generation of the •CF3 radical from a precursor via photoredox catalysis.
Addition of the •CF3 radical to the alkene, forming a new alkyl radical intermediate.
Oxidation of this alkyl radical to a carbocation by the photocatalyst.
Trapping of the carbocation by a nucleophile (e.g., chloride, water, alcohol, amine) to yield the final difunctionalized product. nih.gov
This strategy has been successfully applied to achieve oxy-, thio-, and amino-trifluoromethylations of alkenes. nih.gov An iron-catalyzed radical-dual-difunctionalization has also been developed, where the •CF3 radical adds to a nucleophilic alkene, and the resulting radical intermediate then adds to an electrophilic alkene, leading to chain-elongated and trifluoromethylated products. organic-chemistry.org
Organometallic Reactions and Metalation Studies
The trifluoromethyl group significantly influences the reactivity of the aromatic ring in organometallic reactions, primarily through its strong inductive electron-withdrawing effect.
Directed Metalation Group (DMG) Effects in Trifluoromethylated Aromatics
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can be trapped by an electrophile. wikipedia.org
The DMG typically contains a heteroatom that coordinates to the lithium of the organolithium base, facilitating deprotonation at the adjacent position. wikipedia.org While not a classic DMG, the trifluoromethyl group can act as a moderate directing group due to its strong electron-withdrawing inductive effect, which increases the acidity of the ortho-protons. However, its directing ability is weaker compared to groups like amides or carbamates. uwindsor.ca In molecules containing both a trifluoromethyl group and a stronger DMG, the stronger group will typically control the site of metalation. For example, in trifluoromethoxy-substituted anisole, metalation occurs preferentially at the position adjacent to the methoxy (B1213986) group, which is a stronger DMG than the trifluoromethoxy group. nih.gov The NH S-trifluoromethyl sulfoximine (B86345) group, however, has been shown to be an excellent moiety for directing ortho-metalation. acs.org
Cross-Coupling Reactions Involving Trifluoromethylated Aryl Halides or Pseudohalides
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. Trifluoromethylated aryl halides and pseudohalides (like triflates) are common substrates in these reactions, leading to the synthesis of complex trifluoromethylated aromatic compounds. nih.govdntb.gov.ua
The general catalytic cycle for these reactions, such as the Suzuki or Hiyama coupling, involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the trifluoromethylated aryl halide (Ar-CF3)-X to form a high-valent palladium(II) intermediate, (Ar-CF3)-Pd(II)-X. nih.gov
Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron or organosilicon compound) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. nih.gov
The presence of the electron-withdrawing trifluoromethyl group can facilitate the oxidative addition step. A wide range of trifluoromethylated aryl chlorides, which are often more challenging substrates than bromides or iodides, can be successfully coupled using specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands like BrettPhos. nih.gov These reactions often show high functional group tolerance, making them suitable for late-stage functionalization in complex molecule synthesis. nih.goviucc.ac.ilexlibrisgroup.comresearchgate.net Similarly, aryltrifluorosilanes have been used as effective partners in Hiyama cross-coupling reactions with trifluoromethylated aryl chlorides. nih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Aryl Electrophile | Coupling Partner | Catalyst System (Example) |
|---|---|---|---|
| Suzuki-Miyaura | (CF3)Ar-Br | Ar'-B(OH)2 | Pd(OAc)2 / Phosphine Ligand |
| Hiyama | (CF3)Ar-Cl | Ar'-SiF3 | Pd(OAc)2 / XPhos |
| Trifluoromethylation | Ar-Cl | TESCF3 / KF | Pd(0) / BrettPhos |
Cycloaddition and Pericyclic Reactions
While the aromaticity of the benzene ring makes it generally unreactive in cycloaddition reactions, the introduction of a trifluoromethyl group can modify its reactivity. Pericyclic reactions, which proceed through a concerted, cyclic transition state, are also influenced by the electronic nature of substituents.
Research has shown that trifluoromethyl-substituted alkenes can participate in boron radical-catalyzed [3+2] cycloaddition reactions to form trifluoromethyl-substituted cyclopentanes. researchgate.net In another example, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane (B1242873) can undergo a solvent-controlled [2+1] or [3+2] cycloaddition to yield either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines, respectively, under metal- and base-free conditions. rsc.org
Furthermore, the synthesis of trifluoromethylated aromatic compounds can be achieved through ring expansion reactions, which can be considered a type of pericyclic process. For example, the reaction of chlorotrifluoromethyl carbene (generated from a diazirine precursor) with five-membered cyclic dienes like cyclopentadiene (B3395910) can lead to the formation of benzotrifluoride. doi.org This proceeds through the initial cycloaddition of the carbene to a double bond, followed by a ring-opening and rearrangement cascade to form the stable aromatic ring. Deoxytrifluoromethylation followed by aromatization of cyclohexanone (B45756) derivatives provides another route to access highly substituted trifluoromethyl arenes. nih.govchemrxiv.org
Investigation of [3+2] Cycloaddition Reactions with Trifluoromethylated Vinylbenzene Analogues
The reactivity of vinylbenzene analogues, specifically those bearing a trifluoromethyl group, has been a subject of detailed investigation in the context of [3+2] cycloaddition (32CA) reactions. These reactions are of significant interest in organic chemistry as they provide a pathway to synthesize five-membered heterocyclic compounds. Theoretical studies, employing Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT), have been conducted to elucidate the mechanisms of these reactions.
One such study focused on the 32CA reactions of benzonitrile (B105546) oxide with 1-trifluoromethyl-4-vinyl-benzene and, for comparison, 1-methyl-4-vinyl-benzene. The investigation analyzed the two competitive regioisomeric pathways, designated as ortho and meta, to understand the reaction mechanism in depth. By examining the electronic structure of stationary points along the reaction coordinates, researchers have been able to describe the mechanistic nuances of these cycloaddition processes. The evaluation of the Electron Localization Function (ELF) for key structures along the intrinsic reaction coordinate (IRC) indicates that these 32CA reactions proceed via a one-step, two-stage mechanism.
Influence of the Trifluoromethyl Group on Reactivity and Regioselectivity in Cycloaddition Processes
The trifluoromethyl (CF₃) group exerts a significant influence on the reactivity and regioselectivity of cycloaddition reactions due to its strong electron-withdrawing nature. rsc.org In the context of [3+2] cycloaddition reactions involving trifluoromethylated vinylbenzene, the CF₃ group has been shown to increase the reactivity of the system. nih.gov This is demonstrated by a reduction in the activation energy required for the reaction to proceed, which can lead to higher experimental yields. researchgate.net
DFT studies have quantified this effect. For instance, in the reaction of benzonitrile oxide with 1-trifluoromethyl-4-vinyl-benzene, the presence of the CF₃ group lowers the activation energy compared to the analogous reaction with 1-methyl-4-vinyl-benzene. researchgate.net This enhanced reactivity is attributed to the increased electrophilic character of the vinyl group, which facilitates the cycloaddition with nucleophilic partners like nitrones or nitrile oxides. nih.govresearchgate.net
| Reactant | Pathway | Activation Energy (kcal/mol) |
|---|---|---|
| 1-Trifluoromethyl-4-vinyl-benzene | Ortho | 14.80 |
| Meta | 15.82 | |
| 1-Methyl-4-vinyl-benzene | Ortho | 16.17 |
| Meta | 17.02 |
Reactivity under Strong Acidic Conditions and Related Transformations
Trifluoromethyl-substituted arenes, such as 1-n-pentyl-4-(trifluoromethyl)benzene, exhibit distinct reactivity under superacidic conditions. nih.gov While the trifluoromethyl group is generally stable, it can undergo transformation in the presence of strong Brønsted superacids like trifluoromethanesulfonic acid (CF₃SO₃H). nih.gov The observed reactions suggest the formation of highly reactive electrophilic intermediates, such as carbocations or acylium cations. nih.gov
The proposed mechanism for these transformations involves the initial protonation of one of the fluorine atoms of the trifluoromethyl group by the superacid. nih.gov This is followed by the elimination of a molecule of hydrogen fluoride (HF), leading to the formation of a difluorobenzylic carbocation. nih.gov This carbocation is a potent electrophile that can then participate in subsequent reactions.
In the presence of a suitable nucleophile, such as benzene, this intermediate can undergo Friedel-Crafts-type reactions. nih.gov The reaction proceeds through the formation of a difluorodiarylmethane, which can be further ionized in the superacidic medium and react again, ultimately leading to products like triarylmethanols after aqueous workup. nih.gov These transformations highlight that under superacidic conditions, the C-F bonds of the trifluoromethyl group can be activated, leading to products derived from the capture of the resulting carbocationic species. nih.gov Low-temperature ¹³C NMR studies have suggested the formation of mixed acid anhydrides in some reactions of trifluoromethyl-substituted arenes in superacid. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-n-Pentyl-4-(trifluoromethyl)benzene. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the chemical environment, connectivity, and electronic structure can be constructed.
¹H NMR for Proton Environment Analysis and Spin-Spin Coupling
Proton NMR (¹H NMR) spectroscopy provides precise information about the number and chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the n-pentyl chain.
The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The electron-withdrawing trifluoromethyl group and the electron-donating pentyl group influence the chemical shifts of the aromatic protons. This results in two distinct signals, each integrating to two protons, which appear as doublets due to coupling with their adjacent protons. The protons closer to the trifluoromethyl group are deshielded and appear at a lower field (higher ppm), while those closer to the alkyl group appear at a slightly higher field.
The aliphatic protons of the n-pentyl group give rise to a series of signals. The terminal methyl (CH₃) group appears as a triplet, the benzylic methylene (B1212753) (CH₂) protons adjacent to the aromatic ring also appear as a triplet, and the remaining three methylene groups produce overlapping multiplets in the upfield region of the spectrum. The spin-spin coupling constants (J values) between adjacent protons are key to assigning these signals and confirming the connectivity of the alkyl chain.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~7.55 | Doublet | ~8.1 | 2H | Aromatic H (ortho to CF₃) |
| ~7.25 | Doublet | ~8.1 | 2H | Aromatic H (ortho to Pentyl) |
| ~2.65 | Triplet | ~7.6 | 2H | Ar-CH₂ -CH₂-CH₂-CH₂-CH₃ |
| ~1.62 | Multiplet | - | 2H | Ar-CH₂-CH₂ -CH₂-CH₂-CH₃ |
| ~1.33 | Multiplet | - | 4H | Ar-CH₂-CH₂-CH₂ -CH₂ -CH₃ |
¹³C NMR for Carbon Backbone Elucidation and Quaternary Carbon Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for the complete characterization of the carbon backbone. In this compound, signals for the five carbons of the pentyl chain, the six aromatic carbons (four of which are unique due to symmetry), and the carbon of the trifluoromethyl group are observed.
A key feature of the ¹³C NMR spectrum is the coupling between the carbon atoms and the attached fluorine atoms of the CF₃ group. The trifluoromethyl carbon itself appears as a distinct quartet due to one-bond coupling (¹JCF). The aromatic carbon directly attached to the CF₃ group (C4) also appears as a quartet, but with a smaller coupling constant (²JCF). The aromatic carbons ortho to the CF₃ group (C3 and C5) may show further splitting (triplets or multiplets) due to three-bond coupling (³JCF). rsc.org The quaternary carbons, which lack attached protons, are readily identified by their typically lower intensity or through specialized NMR experiments.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity (C-F Coupling) | Assignment |
|---|---|---|
| ~145.5 | Singlet | C 1-Ar (attached to pentyl) |
| ~128.8 | Singlet | C 2/C6-Ar |
| ~125.5 | Quartet (³JCF ≈ 4 Hz) | C 3/C5-Ar |
| ~129.0 | Quartet (²JCF ≈ 33 Hz) | C 4-Ar (attached to CF₃) |
| ~124.0 | Quartet (¹JCF ≈ 272 Hz) | C F₃ |
| ~35.9 | Singlet | Ar-C H₂- |
| ~31.4 | Singlet | Ar-CH₂-C H₂- |
| ~31.0 | Singlet | Ar-CH₂-CH₂-C H₂- |
| ~22.5 | Singlet | -CH₂-C H₂-CH₃ |
¹⁹F NMR for Fluorine Atom Chemical Shift Analysis and Coupling Interactions
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine atoms within a molecule. wikipedia.org For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and thus produce a single, sharp signal in the ¹⁹F NMR spectrum. libretexts.org
The chemical shift of this signal is highly characteristic of the trifluoromethyl group attached to a benzene ring. For para-substituted analogs, this signal typically appears around -63 ppm relative to an internal standard of trichlorofluoromethane (B166822) (CFCl₃). rsc.orgnih.gov The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms that the three fluorine atoms are equivalent and not coupled to any other fluorine atoms, which is expected for a terminal CF₃ group. The high resolution and sensitivity of ¹⁹F NMR make it an excellent tool for assessing the purity of the compound with respect to other fluorinated species.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₂H₁₅F₃.
The calculated exact mass for the molecular ion [M]⁺ is 216.1126 g/mol . An HRMS experiment would be expected to yield a measured mass that matches this value very closely, confirming the elemental composition.
In addition to the molecular ion, mass spectrometry reveals characteristic fragmentation patterns. For n-alkylbenzenes, a common fragmentation pathway is benzylic cleavage—the breaking of the bond between the first and second carbon of the alkyl chain. This process results in the loss of a butyl radical (•C₄H₉) and the formation of a highly stable tropylium-like cation. For this specific compound, this fragmentation would result in a prominent peak at an m/z of 159, corresponding to the [C₈H₆F₃]⁺ fragment.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a valuable tool for identifying the presence of these groups.
The IR spectrum of this compound displays several key absorption bands that confirm its structure:
C-H Stretching (Aliphatic): Strong absorptions are expected in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups of the pentyl chain.
C-H Stretching (Aromatic): Weaker bands typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), which are characteristic of C-H bonds on the benzene ring.
C=C Stretching (Aromatic): A series of sharp, medium-intensity peaks between 1450 cm⁻¹ and 1620 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring. A characteristic peak for para-disubstituted rings often appears around 800-850 cm⁻¹.
C-F Stretching: The trifluoromethyl group gives rise to very strong and intense absorption bands, typically in the 1100-1350 cm⁻¹ range. These prominent peaks are often the most recognizable feature in the IR spectrum of a trifluoromethyl-containing compound.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~3000-3100 | Weak-Medium | Aromatic C-H Stretch |
| ~2850-2960 | Strong | Aliphatic C-H Stretch |
| ~1615, 1515, 1460 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1325 | Very Strong | C-F Stretch (CF₃) |
| ~1100-1170 | Very Strong | C-F Stretch (CF₃) |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bond Stretching/Bending Modes
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound by probing its molecular vibrations. The absorption of infrared radiation excites specific bond stretching and bending modes, creating a unique spectral fingerprint.
The key functional groups—the n-pentyl chain, the 1,4-disubstituted (para) benzene ring, and the trifluoromethyl group—give rise to characteristic absorption bands. While a specific experimental spectrum for this compound is not widely published, the expected absorption regions can be accurately predicted based on extensive databases and analysis of structurally similar molecules. nist.govvscht.czupi.edu
Key predicted FT-IR absorption bands include:
Aromatic C-H Stretching: Weak to medium bands are expected in the 3100–3000 cm⁻¹ region, characteristic of the C-H bonds on the benzene ring. vscht.cz
Aliphatic C-H Stretching: Strong, sharp absorptions corresponding to the symmetric and asymmetric stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the n-pentyl chain appear in the 2965–2850 cm⁻¹ range. researchgate.net
Aromatic C=C Stretching: Two to four medium-intensity bands, characteristic of the benzene ring's skeletal vibrations, are anticipated between 1620 cm⁻¹ and 1450 cm⁻¹. youtube.com
Aliphatic C-H Bending: Bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups of the pentyl chain are found in the 1470–1365 cm⁻¹ region.
C-F Stretching: The trifluoromethyl (-CF₃) group is distinguished by very strong and intense absorption bands, typically located in the 1350–1100 cm⁻¹ range due to symmetric and asymmetric C-F stretching modes. researchgate.net The high electronegativity of fluorine atoms makes these vibrations particularly intense.
Aromatic C-H Out-of-Plane Bending: A strong band in the 850–800 cm⁻¹ region is highly indicative of the 1,4- (para) substitution pattern of the benzene ring. youtube.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |
| 2965 - 2850 | C-H Stretch | n-Pentyl Chain (-CH₂, -CH₃) | Strong |
| 1620 - 1450 | C=C Stretch (Ring Breathing) | Aromatic Ring | Medium |
| 1470 - 1365 | C-H Bend | n-Pentyl Chain (-CH₂, -CH₃) | Medium |
| 1350 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |
| 850 - 800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | Strong |
Raman Spectroscopy for Complementary Vibrational Fingerprinting
Raman spectroscopy serves as a valuable counterpart to FT-IR, providing information on molecular vibrations based on changes in the polarizability of bonds. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or silent in an IR spectrum.
For this compound, the Raman spectrum would be dominated by signals from the aromatic ring. Key expected Raman shifts include:
Aromatic Ring Breathing Mode: A very strong and sharp signal is expected around 1615-1580 cm⁻¹, corresponding to the C=C stretching vibrations within the benzene ring. This is often a characteristic feature in the Raman spectra of aromatic compounds. researchgate.netnih.gov
Trigonal Ring Breathing: A distinctive, strong peak near 1000 cm⁻¹ is characteristic of the symmetric "breathing" motion of the benzene ring.
Aliphatic C-H Stretching: C-H stretching modes of the pentyl group would appear in the 3000-2850 cm⁻¹ region, similar to their IR counterparts.
C-F Vibrations: The symmetric stretching of the C-F bonds in the trifluoromethyl group would also produce a signal, though its intensity can vary.
The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium |
| 3000 - 2850 | C-H Stretch | n-Pentyl Chain | Strong |
| 1615 - 1580 | C=C Ring Stretch | Aromatic Ring | Very Strong |
| ~1000 | Trigonal Ring Breathing | Aromatic Ring | Strong |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule, specifically the π → π* transitions of the aromatic system. The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). utoronto.ca
The chromophore in this compound is the substituted benzene ring. Alkyl and trifluoromethyl substituents on a benzene ring act as auxochromes, modifying the absorption wavelength (λmax) and intensity (molar absorptivity, ε) compared to unsubstituted benzene.
B-Band (Benzeneoid Band): This band, arising from a forbidden π → π* transition, is expected to appear in the 250–280 nm range. It typically displays fine vibrational structure. For p-xylene, a structurally related compound, this absorption occurs around 275 nm. photochemcad.comaatbio.comroyalsocietypublishing.org The presence of the pentyl and trifluoromethyl groups is expected to result in a λmax in a similar region. For instance, 1,4-bis(trifluoromethyl)benzene (B1346883) shows an absorption peak at 262 nm. aatbio.com
E-Band (Ethylenic Band): This band, from an allowed π → π* transition, is more intense and occurs at a shorter wavelength, typically below 220 nm.
The UV-Vis spectrum is primarily used to confirm the presence of the aromatic system and can be a useful tool for quantitative analysis.
| Absorption Band | Approximate λmax (nm) | Electronic Transition | Structural Origin |
|---|---|---|---|
| E-Band | ~210 - 220 | π → π* (allowed) | Substituted Benzene Ring |
| B-Band | ~260 - 275 | π → π* (forbidden) | Substituted Benzene Ring |
X-ray Crystallography for Solid-State Structural Determination and Molecular Conformation
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.
However, this compound is a liquid at room temperature, which precludes standard single-crystal X-ray diffraction analysis. In order to obtain a crystal structure, the compound would need to be crystallized at low temperatures using specialized cryo-crystallography techniques. numberanalytics.comnumberanalytics.com
A search of the Cambridge Structural Database (CSD) and other literature reveals no publicly available crystal structure for this compound. If a crystal structure were to be determined, it would provide invaluable information, including:
The precise geometry of the benzene ring and the C-F and C-C bond lengths of the trifluoromethyl group.
The torsional angles defining the orientation of the pentyl and trifluoromethyl groups relative to the aromatic ring.
The conformation of the n-pentyl chain in the solid state (e.g., all-trans vs. gauche conformations).
The nature of intermolecular packing forces in the crystal lattice, such as van der Waals interactions or potential weak C-H···F hydrogen bonds.
Without an experimental crystal structure, molecular modeling and computational methods remain the primary tools for investigating the compound's three-dimensional conformation.
Computational Chemistry and Theoretical Investigations of 1 N Pentyl 4 Trifluoromethyl Benzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic distributions. For 1-n-Pentyl-4-(trifluoromethyl)benzene, DFT calculations offer significant insights into its chemical behavior.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. schrodinger.comwuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy of its lowest-energy electronic excitation. schrodinger.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity. wuxiapptec.com
For this compound, the electronic structure is a modification of the parent benzene (B151609) ring, influenced by the two substituents. The n-pentyl group is an alkyl group, which is generally considered electron-donating through an inductive effect. The trifluoromethyl (CF3) group, due to the high electronegativity of the fluorine atoms, is a very strong electron-withdrawing group. youtube.comnih.gov
DFT calculations would reveal that the HOMO of this compound is primarily localized on the aromatic ring, with some contribution from the electron-donating pentyl group. The LUMO, on the other hand, would also be centered on the ring but significantly influenced and stabilized (lowered in energy) by the potent electron-withdrawing CF3 group. This modulation of the frontier orbitals by the substituents directly impacts the HOMO-LUMO energy gap. Compared to benzene, which has a large HOMO-LUMO gap, the presence of both an electron-donating and a strong electron-withdrawing group on the ring in a para arrangement in this compound is expected to decrease the energy gap, thereby increasing its chemical reactivity compared to the parent benzene molecule. researchgate.netyoutube.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Benzene | -6.75 | 1.15 | 7.90 |
| Toluene (B28343) | -6.45 | 1.18 | 7.63 |
| Trifluoromethylbenzene | -7.21 | 0.65 | 7.86 |
| This compound | (Estimated) ~ -6.9 | (Estimated) ~ 0.8 | (Estimated) ~ 7.7 |
Note: The values for this compound are estimated based on the effects of the individual substituents. Exact values would require specific DFT calculations.
Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org They are calculated from the molecule's electron density and are invaluable for predicting how molecules will interact. libretexts.orgproteopedia.org In an ESP map, regions of negative electrostatic potential, typically colored red, indicate an abundance of electrons and are sites susceptible to electrophilic attack. Regions of positive electrostatic potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.netnih.gov
For this compound, an ESP map would clearly show the electronic effects of its substituents.
Trifluoromethyl Group (CF3): This region would exhibit a strong positive potential (blue) due to the intense electron-withdrawing nature of the three fluorine atoms. This makes the carbon atom of the CF3 group and, to a lesser extent, the attached ring carbon (C4) electrophilic. mdpi.com
Aromatic Ring: The π-electron cloud of the benzene ring would generally show a negative potential (red or yellow/green), indicating its nucleophilic character. However, the electron density across the ring would not be uniform. The electron-withdrawing CF3 group would significantly reduce the electron density of the ring, making it less nucleophilic than benzene or alkylbenzenes.
n-Pentyl Group: This alkyl chain is electron-donating and would slightly increase the electron density on the ring, although its effect is much weaker than that of the CF3 group. The region around the pentyl group itself would be largely neutral (green).
The ESP map would visualize the push-pull electronic effect of the two substituents, with the most electron-rich area of the ring being ortho to the pentyl group and the most electron-poor area being in the vicinity of the trifluoromethyl group.
DFT calculations are a cornerstone for investigating chemical reaction mechanisms. multidisciplinaryjournals.com By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points on the PES, which include stable molecules (reactants, intermediates, and products) and transition states (TS). kaust.edu.sa
A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. mdpi.com DFT calculations can determine the geometry and energy of the TS, which are crucial for understanding reaction kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea).
For a reaction involving this compound, such as electrophilic aromatic substitution, DFT could be used to:
Model Reactants and Products: Optimize the geometries of the starting material, the electrophile, and the final products.
Locate Intermediates: Identify any stable intermediates, such as the sigma complex (arenium ion) formed during the substitution.
Characterize Transition States: Calculate the structure and energy of the transition state leading to the intermediate and the transition state leading from the intermediate to the product.
Such an analysis would confirm, for example, that electrophilic attack is directed to the positions ortho to the electron-donating pentyl group, as these positions are less deactivated by the meta-directing trifluoromethyl group. youtube.com The calculated energy barriers would provide a quantitative measure of this regioselectivity.
Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and energetics. mdpi.com Computational models can account for these effects using various solvation models. The most common are implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. youtube.comyoutube.com
For reactions involving this compound, including a solvent model in the DFT calculations can be critical for obtaining accurate results. Solvents can stabilize charged species, such as intermediates and transition states, to different extents. researchgate.net For instance, in a polar solvent, the charged intermediates and transition states of an electrophilic aromatic substitution reaction would be stabilized, potentially lowering the activation energy and increasing the reaction rate compared to the gas phase. mdpi.com By performing calculations with different solvent models, researchers can predict how changing the solvent will affect the reaction's outcome and energetics.
Quantitative Structure-Reactivity Relationships (QSRR)
QSRR studies aim to correlate the structural or property descriptors of a series of compounds with their chemical reactivity. These correlations, often expressed as mathematical equations, allow for the prediction of reactivity for new or untested molecules.
The Hammett equation is a classic example of a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds in a wide range of reactions. The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (e.g., benzene).
ρ (rho) is the reaction constant, which depends on the nature of the reaction but not the substituent.
σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para).
The trifluoromethyl (CF3) group is a powerful electron-withdrawing group, which is reflected in its positive Hammett σ values. These large positive values indicate that the CF3 group deactivates the aromatic ring towards electrophilic substitution and stabilizes negative charges in the ring or on a side chain.
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -CH₂CH₃ | -0.07 | -0.15 |
| -CF₃ | 0.43 | 0.54 |
Source: Data compiled from various physical organic chemistry sources.
For this compound, the reactivity of the ring is influenced by both substituents. While the Hammett equation is strictly applicable to substituents on a benzene ring undergoing reaction at a side chain, the principles are widely used to understand reactivity directly on the ring. The σ_para value for the CF3 group (0.54) highlights its strong deactivating effect on the ring for electrophilic reactions. The n-pentyl group, like other alkyl groups, has a negative σ_para value (estimated around -0.15 to -0.20), indicating it is an activating group.
Other electronic descriptors derived from computational chemistry, such as calculated atomic charges, dipole moments, and HOMO/LUMO energies, can also be used in QSRR models to provide a more detailed and nuanced prediction of reactivity for trifluoromethylated aromatics. nih.gov These descriptors can capture subtle electronic effects not fully described by empirical parameters like Hammett constants.
Advanced Theoretical Models for Fluorine Chemistry (e.g., Molecular Electron Density Theory for Bond Formation Analysis)
The unique properties of organofluorine compounds, stemming from the distinctive nature of the carbon-fluorine (C-F) bond, necessitate the use of advanced theoretical models for accurate description and prediction. emerginginvestigators.org The C-F bond is the strongest single bond in organic chemistry, characterized by a high bond dissociation energy (BDE) and significant polarity due to fluorine's extreme electronegativity. wikipedia.orgnih.gov Understanding the formation and reactivity of this bond is crucial for analyzing molecules like this compound.
Density Functional Theory (DFT) has become a cornerstone for investigating fluorinated molecules. nih.gov DFT methods allow for the accurate calculation of electronic structures, electron densities, and reaction energetics. mdpi.com Within the framework of DFT, several analysis techniques provide deep insights into C-F bonding:
Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the topology of the electron density to characterize chemical bonds. For the C-F bond, QTAIM analysis can quantify its degree of ionic vs. covalent character by examining the electron density at the bond critical point.
Natural Bond Orbital (NBO) Analysis: NBO analysis investigates orbital interactions. It can reveal the significance of hyperconjugation, where electron density is donated from adjacent C-H or C-C bonding orbitals into the C-F antibonding orbital (σ*). nih.gov This interaction, despite the bond's strength, plays a role in the conformational preferences and reactivity of fluorinated compounds. nih.gov
Molecular Electron Density Theory (MEDT): While DFT provides the foundational electron density data, MEDT offers a conceptual framework for analyzing chemical reactivity through the lens of electron density changes along a reaction coordinate. It is particularly useful for studying reaction mechanisms, including those involving C-F bond formation or cleavage, by analyzing the flow of electron density between reacting species.
These theoretical models are instrumental in understanding phenomena such as:
C-F Bond Strength and Stability: Calculations can precisely determine the BDE of the C-F bonds in the trifluoromethyl group. This high stability is a primary reason for the increased resistance of fluorinated compounds to thermal and oxidative stress. nih.govwikipedia.org
Reaction Mechanisms: Advanced models can map the potential energy surfaces for reactions involving the -CF₃ group, such as nucleophilic attack or C-F bond activation by transition metals. nih.govresearchgate.net This allows for the determination of activation energies and the characterization of transition states, providing a detailed picture of reaction feasibility and pathways. mdpi.com
The following table summarizes key theoretical data points for the C-F bond, as would be calculated for the trifluoromethyl group in this compound using advanced computational models.
| Property | Typical Calculated Value | Significance |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Indicates a short, strong bond. wikipedia.org |
| Bond Dissociation Energy (BDE) | >110 kcal/mol | Quantifies the high strength and stability of the bond. wikipedia.orgnih.gov |
| Partial Charge on Fluorine (Mulliken) | ~ -0.4 to -0.5 e | Shows significant electron density accumulation on fluorine, indicating high polarity. |
| σ*(C-F) Orbital Energy | Low | A low-lying antibonding orbital makes it a good electron acceptor in hyperconjugation interactions. nih.gov |
Through these sophisticated computational approaches, a detailed understanding of the electronic structure and reactivity of this compound can be achieved, providing invaluable insights for synthetic chemistry and materials science.
Advanced Applications and Functional Materials Research Involving Trifluoromethylated Benzene Scaffolds
Role as Synthetic Building Blocks in Organic Synthesis
Trifluoromethylbenzene derivatives are versatile intermediates in organic synthesis, providing a robust scaffold for constructing complex molecules with tailored properties. nbinno.com The stability of the carbon-fluorine bond and the electron-withdrawing nature of the -CF3 group make these compounds valuable starting points for multi-step syntheses. nbinno.com
Precursors for the Construction of Complex Fluorinated Organic Architectures
The trifluoromethylarene motif is a fundamental component in the design of sophisticated organic molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov Compounds like 1-n-Pentyl-4-(trifluoromethyl)benzene serve as foundational precursors from which more complex fluorinated structures can be built. The benzene (B151609) ring can undergo various substitution reactions, while the trifluoromethyl group provides unique electronic properties and stability.
Recent advancements have focused on the selective functionalization of the C–F bonds within the trifluoromethyl group itself, transforming a once-inert moiety into a reactive handle for building new molecular architectures. nih.gov This allows chemists to convert the Ar-CF3 group into Ar-CF2R or Ar-CF2H compounds, opening pathways to novel structures that were previously difficult to access. This capability is crucial for creating molecules with precisely controlled structural and physicochemical properties. nih.gov
Design and Synthesis of Novel Fluorine-Containing Functional Groups for Material Applications
The inherent properties of the trifluoromethyl group—strong electron-withdrawing character, high lipophilicity, and metabolic stability—make it a desirable component in the design of new functional materials. nbinno.comchemicalbook.com Starting with a simple scaffold like this compound, chemists can introduce additional functionalities to create novel materials for specific applications.
For example, the selective introduction of trifluoromethyl groups into organic molecules is a key strategy in the development of agrochemicals, pharmaceuticals, and advanced polymers. chemicalbook.com The synthesis of molecules where the trifluoromethylbenzene core is appended with polymerizable groups or moieties capable of self-assembly demonstrates the creation of new functional materials derived from these fundamental building blocks.
Contributions to Materials Science and Engineering
The unique combination of a flexible alkyl chain and a rigid, polarizable fluorinated aromatic core in structures like this compound is highly advantageous in materials science. This molecular design is common in liquid crystals, organic semiconductors, and specialty polymers.
Integration into Liquid Crystalline Materials for Advanced Displays
The architecture of this compound is archetypal for molecules that exhibit liquid crystalline phases. Liquid crystals are composed of molecules that have both rigid (mesogenic core) and flexible (alkyl tail) parts. In this case, the 4-(trifluoromethyl)benzene unit acts as the rigid core, while the n-pentyl group serves as the flexible tail. This structure is analogous to the well-known liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB), where a polar group is attached to a rigid core with a pentyl tail. wikipedia.orgsigmaaldrich.comossila.com
The incorporation of fluorine atoms or trifluoromethyl groups into the mesogenic core is a widely used strategy to tune the properties of liquid crystal materials. Fluorination can significantly alter the dielectric anisotropy (Δε), viscosity, and clearing points of the material, which are critical parameters for display applications. beilstein-journals.orgbeilstein-journals.org Specifically, the strong dipole moment of the C-F bond can be used to create materials with either positive or negative dielectric anisotropy, depending on its orientation relative to the molecule's long axis. beilstein-journals.org While some studies show that replacing a methyl group with a trifluoromethyl group can sometimes disrupt mesogenicity, careful molecular design allows for the creation of stable liquid crystal phases with enhanced properties. taylorandfrancis.com
| Compound Analogue | Phase Transitions (°C) | Mesophase Type |
|---|---|---|
| Analogue I6 (Shortest Chain) | Cr 92.5 N 195.5 I | Nematic (N), Smectic A (SmA) |
| Analogue I8 | Cr 106.8 N 173.5 I | Nematic (N), Smectic A (SmA) |
| Analogue I16 (Longest Chain) | Cr 104.5 SmA 111.4 N 126.3 I | Nematic (N), Smectic A (SmA) |
Data adapted from a study on laterally fluorinated phenyl cinnamate liquid crystals, illustrating the typical behavior of such compounds. mdpi.com Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic.
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
In the field of organic electronics, trifluoromethylated benzene scaffolds are valuable for creating high-performance semiconductors. The strong electron-withdrawing nature of the fluorine atoms lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. rsc.org This tuning of energy levels is critical for facilitating electron injection and improving the stability of the material against oxidative degradation, which is a common failure mechanism in organic electronic devices. rsc.org
The introduction of fluorine can transform a p-type (hole-transporting) semiconductor into an n-type (electron-transporting) or ambipolar material. rsc.org This allows for the construction of more efficient and complex organic electronic circuits, such as complementary inverters. nih.gov Furthermore, non-covalent interactions involving fluorine, such as C–H···F hydrogen bonds, can influence the solid-state packing of the molecules, which in turn affects the charge carrier mobility—a key performance metric for OFETs. rsc.orgmdpi.com Materials incorporating trifluoromethyl groups have been successfully used as emitters and host materials in OLEDs. encyclopedia.pubnih.gov
Development of Fluorinated Polymers and Copolymers with Tuned Properties
Fluorinated polymers are a unique class of materials known for their exceptional chemical resistance, thermal stability, low friction coefficients, and low surface energy. mdpi.compageplace.de Monomers derived from scaffolds like this compound can be incorporated into polymers to impart these desirable properties.
Design of Thermally Activated Delayed Fluorescence (TADF) Emitters for Optoelectronic Devices
Trifluoromethylated benzene scaffolds are integral to the design of advanced emitters for organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. nih.govnih.gov The design of efficient TADF molecules hinges on achieving a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.orgfrontiersin.org
The incorporation of the trifluoromethyl group, a potent electron-withdrawing moiety, is a key strategy in creating donor-acceptor (D-A) type TADF emitters. rsc.orgresearchgate.net In these molecules, a trifluoromethylated benzene ring can function as the acceptor core. When linked to suitable electron-donating units, the spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small ΔEST. frontiersin.org
Research has shown that using 1,4-bis(trifluoromethyl)benzene (B1346883) as an acceptor unit in symmetrical D-A-D architectures results in emitters with large dihedral angles between donor and acceptor moieties, which helps to minimize the ΔEST to as low as 20 meV. rsc.org While this compound itself is not a complete D-A emitter, it represents a fundamental acceptor scaffold. The n-pentyl group can be used to improve the solubility and film-forming properties of the final emitter, which is crucial for device fabrication. researchgate.net By functionalizing such a scaffold with donor groups like carbazole or phenoxazine, highly efficient blue or sky-blue TADF emitters can be synthesized. acs.orgspie.orgrsc.org
Table 1: Properties of TADF Emitters Incorporating Trifluoromethyl-Substituted Benzene Acceptors
| Emitter Architecture | Donor Moiety | Acceptor Moiety | ΔEST (eV) | Photoluminescence Quantum Yield (PLQY) | Device External Quantum Efficiency (EQE) |
| D-A-D | 9,9-dimethyl-9,10-dihydroacridine | 1,4-Bis(trifluoromethyl)benzene | ~0.02 | High | Promising for cyan emission rsc.org |
| D-A | Carbazole | Cyano- and Trifluoromethyl-substituted Benzene | Small | >90% | Up to 23.1% (Blue OLED) acs.org |
| D-A-D | Phenoxazine | 2,12-di-tert-butyl-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene | 0.01 | >94% | Up to 29.7% (Yellow OLED) rsc.org |
Advanced Probes and Diagnostic Tools in Chemical Biology
The unique properties of the trifluoromethyl group have been leveraged to develop sophisticated probes for biological imaging and for fundamental studies in physical organic chemistry.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting isotopes, with fluorine-18 (¹⁸F) being one of the most important radionuclides due to its convenient half-life (109.7 min) and low positron energy. nih.govnih.gov The development of novel ¹⁸F-labeled PET tracers is a major focus in oncology, neurology, and cardiology. nih.govnih.gov
Trifluoromethylated benzene derivatives serve as valuable precursors for the synthesis of ¹⁸F-labeled PET tracers. acs.org The radiosynthesis of molecules containing an [¹⁸F]CF₃ group can be challenging, but several methods have been developed. One strategy involves a nucleophilic ¹⁸F/¹⁹F isotope exchange on an arene bearing two trifluoromethyl groups. acs.org For an analogue of this compound, a precursor such as 1-n-Pentyl-4-(difluorobromomethyl)benzene could be synthesized. This precursor would then undergo a nucleophilic substitution reaction with [¹⁸F]fluoride, sourced from a cyclotron, to produce the desired ¹⁸F-labeled tracer. nih.gov
This late-stage radiofluorination allows for the efficient incorporation of ¹⁸F into complex biomolecules, enabling the development of novel tracers for imaging specific biological targets like enzymes or receptors with high molar activity. acs.orgfrontiersin.orgnih.gov
Table 2: Key Parameters in the Radiosynthesis of an ¹⁸F-Labeled Benzene Synthon
| Parameter | Value/Condition | Source |
| Precursor | 1-ethynyl-3,5-bis(trifluoromethyl)benzene | acs.org |
| Labeling Method | ¹⁸F/¹⁹F Isotope Exchange | acs.org |
| Radioactivity Source | 3.7–5.6 GBq of [¹⁸F]fluoride | acs.org |
| Optimal Reaction Time | 10 minutes | acs.org |
| Radiochemical Yield (RCY) | 17.2 ± 3.9% | acs.org |
| Radiochemical Purity (RCP) | >98% (after HPLC purification) | acs.org |
The trifluoromethyl group is a powerful tool for studying substituent effects, which are the changes in the reactivity or properties of a molecule caused by replacing one atom or group with another. The -CF3 group exerts a strong, purely inductive electron-withdrawing effect (-I effect) without a significant resonance component. researchgate.net This makes trifluoromethylated benzene derivatives excellent models for quantifying these electronic effects. researchgate.net
By using a trifluoromethylated benzene, such as this compound, as a molecular probe, researchers can systematically vary other substituents on the aromatic ring and measure the resulting changes in properties like acidity, reaction rates, or spectroscopic signals. These changes can be correlated with Hammett constants (σ), which provide a quantitative measure of a substituent's electron-donating or -withdrawing ability. beilstein-journals.orgnih.gov Computational studies have shown that for trifluoromethyl benzene derivatives, there is a good correlation between calculated parameters like Substituent Effect Stabilization Energies (SESE) and experimental Hammett constants. researchgate.net The presence of the highly sensitive -CF3 group amplifies the electronic perturbations from other substituents, making these systems precise probes for these fundamental chemical principles. mdpi.com
Exploration in Agrochemical and Pharmaceutical Scaffold Development
The trifluoromethyl group is a privileged moiety in medicinal and agrochemical chemistry. nbinno.com Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and improve binding affinity to biological targets. nbinno.com Consequently, trifluoromethylated benzene derivatives are crucial intermediates for building diverse chemical libraries.
Fluorinated heterocyclic compounds are of great interest due to their wide range of biological activities, including antifungal, anticancer, and antiviral properties. mdpi.comnih.govnih.gov Trifluoromethylated benzenes are key starting materials for accessing these valuable scaffolds.
1,2,4-Triazoles: A convenient, metal-free, multi-component reaction has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. frontiersin.org This approach uses readily available trifluoroacetimidoyl chlorides (which can be derived from trifluoromethylated anilines), hydrazine hydrate, and a formyl source. frontiersin.org This method offers a straightforward route to a class of compounds known to have applications as pharmaceuticals and agrochemicals. frontiersin.orgchemmethod.com
Thiocoumarins: These sulfur-containing analogues of coumarins exhibit a broad spectrum of biological activities. researchgate.netmdpi.com A versatile synthesis of 4-(trifluoromethyl)thiocoumarins has been developed starting from 1-[2-(tert-butylthio)phenyl]-2,2,2-trifluoroethanones. researchgate.net The key steps involve an S-acylation followed by an intramolecular Wittig reaction or a Knövenagel condensation to construct the thiopyranone core. researchgate.net The trifluoromethyl group at the 4-position is crucial for the biological profile of the resulting heterocyclic system.
Trifluoromethylated benzenes are versatile building blocks in multi-step organic synthesis. nbinno.com An important example is their use in the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the calcimimetic drug Cinacalcet. nih.govnih.govsigmaaldrich.com
An improved and sustainable synthesis of this intermediate has been developed involving a palladium-catalyzed Mizoroki–Heck cross-coupling reaction. nih.gov The process couples 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal. This is followed by a hydrogenation reaction in a cascade process to yield the saturated acetal, which is then hydrolyzed under mild conditions to afford the target aldehyde, 3-(3-trifluoromethylphenyl)propanal, in high yield and purity. nih.gov This demonstrates the utility of a simple substituted trifluoromethylbenzene as a starting point for the construction of a complex, high-value active pharmaceutical ingredient.
Table 3: Synthesis of 3-(3-trifluoromethylphenyl)propanal
| Reaction Step | Reactants | Catalyst/Reagents | Key Transformation |
| Mizoroki-Heck Coupling | 1-bromo-3-(trifluoromethyl)benzene, Acrolein diethyl acetal | Pd(OAc)₂, nBu₄NOAc | C-C bond formation nih.gov |
| Hydrogenation | Unsaturated acetal intermediate | Palladium catalyst | Reduction of C=C double bond nih.gov |
| Hydrolysis | Saturated acetal intermediate | Potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA), then H₂O | Conversion of acetal to aldehyde nih.gov |
Future Directions and Emerging Research Avenues in Trifluoromethylated Arene Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Methodologies for Fluorinated Compounds
The increasing demand for fluorinated compounds has brought to light the environmental concerns associated with traditional fluorination methods. numberanalytics.comnumberanalytics.com Many conventional techniques rely on hazardous reagents like hydrofluoric acid (HF) and fluorine gas (F2), which are toxic, corrosive, and generate significant chemical waste. numberanalytics.comnumberanalytics.com In response, the principles of green chemistry are being integrated into the synthesis of fluorinated compounds, aiming to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. numberanalytics.comresearchgate.net
A significant focus of green fluorination is the development of safer and more environmentally friendly fluorinating agents. numberanalytics.com While traditional methods often have limitations in terms of substrate scope and efficiency, newer methods are showing promise for creating a diverse range of fluorine-containing molecules. dovepress.com Researchers are exploring alternatives to hazardous reagents, with a push towards methods that offer high atom economy and milder reaction conditions. numberanalytics.com
Electrochemical fluorination is emerging as a particularly promising green technique. numberanalytics.comnumberanalytics.com This method avoids the need for chemical fluorinating agents by using an electric current to introduce fluorine into organic molecules. numberanalytics.com It can be performed under mild conditions and offers the potential for scalability, making it an attractive option for industrial applications. numberanalytics.comnumberanalytics.com Furthermore, conducting fluorination reactions in aqueous media is a highly sought-after goal in green chemistry. rsc.org Historically, water was considered incompatible with fluorination, but recent breakthroughs have demonstrated the feasibility of electrophilic, radical, and nucleophilic fluorination in water as a solvent or co-solvent. rsc.org
Catalytic approaches are also at the forefront of sustainable fluorination. numberanalytics.com The use of catalysts can improve the efficiency and selectivity of reactions while reducing waste. numberanalytics.com Innovations in this area include the development of novel catalyst systems that can operate under milder conditions and are recyclable. numberanalytics.com For instance, photoredox catalysis in aqueous media, using robust water-soluble polymeric nanoparticles, has been shown to be a versatile and energy-efficient method for the direct C−H trifluoromethylation of a wide array of arenes. nih.gov This approach can even be fueled by sunlight, further enhancing its green credentials. nih.gov
The table below summarizes some of the key traditional and emerging sustainable fluorination methods.
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Traditional Methods | |||
| Swarts Reaction | SbF3, HF | Effective for aliphatic fluorination | Hazardous reagents, generates HCl byproduct dovepress.com |
| Balz–Schiemann Reaction | Aryl diazonium salts, high temperatures | General method for aromatic fluorination | Explosive intermediates, harsh conditions dovepress.com |
| Halex Reaction | High temperatures | Suitable for electron-deficient aromatics | Requires activated substrates researchgate.net |
| Emerging Sustainable Methods | |||
| Electrochemical Fluorination | Et3N·3HF or KF, electric current | Reagent-free, mild conditions, scalable numberanalytics.com | Can be limited by substrate scope and electrode fouling researchgate.net |
| Aqueous Fluorination | Water as solvent/co-solvent | Environmentally benign, advantageous physicochemical properties rsc.org | Challenges with substrate solubility and reagent compatibility rsc.org |
| Catalytic Fluorination | Transition metal or organocatalysts | Improved efficiency and selectivity, reduced waste, catalyst recyclability numberanalytics.com | Catalyst cost and stability can be a concern |
| Photoredox Catalysis | Light, photocatalyst | Mild conditions, high functional group tolerance, can use sunlight nih.gov | Can be limited by light penetration in large-scale reactions |
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Rational Design of Trifluoromethylated Molecules
The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of new molecules and reactions. duke.edu Machine learning (ML) models are increasingly being employed for the design and optimization of molecules with desired properties, a trend that is becoming a commodity in the pharmaceutical industry. nih.gov This computational approach is particularly valuable for the complex chemical space of trifluoromethylated arenes.
AI and ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, optimize reaction conditions, and even suggest novel synthetic routes. rsc.org This predictive power can significantly accelerate the research and development process, reducing the need for time-consuming and resource-intensive trial-and-error experimentation. mdpi.com For example, ML techniques are being used for quantum chemistry simulations, making them less computationally demanding while maintaining accuracy for chemical applications. researchgate.net These models can predict a wide range of molecular properties, including electronic structure, reactivity, and toxicity. researchgate.net
The "design-make-test" cycle, a cornerstone of chemical research, can be significantly streamlined through the use of AI. nih.gov By providing more accurate predictions and intelligent suggestions, AI can help researchers focus their experimental efforts on the most promising candidates, thereby increasing the efficiency of the discovery process. nih.gov As these technologies mature, they are expected to become tightly integrated with automated experimental pipelines, leading to a future of "designed by AI" molecules. nih.gov
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations for 1-n-Pentyl-4-(trifluoromethyl)benzene
The trifluoromethyl group is often considered to be relatively inert, but recent research has begun to unveil its potential for unique chemical transformations. acs.orgnih.gov A key area of exploration is the selective activation and functionalization of the carbon-fluorine (C-F) bond. nih.govresearchgate.net The C-F bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. wikipedia.org However, the ability to selectively break and reform this bond opens up new avenues for the synthesis of novel fluorinated compounds. nih.gov
Recent studies have demonstrated that the C-F bond in trifluoromethylarenes can be functionalized through various strategies. researchgate.net For example, photoredox catalysis has been employed for the reductive defluorination of electron-deficient trifluoromethylarenes, allowing for the replacement of a fluorine atom with hydrogen. acs.orgnih.gov This process is tolerant of a wide range of functional groups, making it applicable to complex molecules. acs.org Another novel transformation is the fluoride-initiated coupling of trifluoromethylarenes with allylsilanes to produce allylated α,α-difluorobenzylic compounds. acs.org Mechanistic studies suggest that a base-induced single electron transfer pathway is responsible for the high efficiency and selectivity of this C–F substitution process. acs.org
Radical-promoted reactions are also providing new ways to functionalize trifluoromethylated compounds. A diastereoselective, radical-promoted annulation of CF3-alkenyl quinolones with aldehydes has been developed to synthesize trifluoromethyl carbinol-functionalized dihydrobenzo[k]phenanthridinones. acs.org In this reaction, the trifluoromethyl group exerts a strong steric influence, leading to high diastereoselectivity. acs.org
The reactivity of the aromatic ring in compounds like this compound is also a subject of ongoing research. The electron-withdrawing nature of the trifluoromethyl group influences the regioselectivity of electrophilic aromatic substitution reactions. researchgate.net Computational studies, such as those using Molecular Electron Density Theory (MEDT), are being used to understand the reactivity and regioselectivity of reactions involving trifluoromethyl-substituted arenes. researchgate.net These theoretical investigations, combined with experimental work, are crucial for predicting and controlling the outcomes of new chemical transformations.
The table below provides a summary of some novel transformations involving the trifluoromethyl group.
| Transformation | Description | Key Features |
| Reductive Hydrodefluorination | Replacement of a fluorine atom in a CF3 group with a hydrogen atom. acs.orgnih.gov | Utilizes photoredox catalysis, tolerant of various functional groups. acs.org |
| Defluoroallylation | Coupling of trifluoromethylarenes with allylsilanes to form allylated α,α-difluorobenzylic compounds. acs.org | Fluoride-initiated, proceeds via a single electron transfer pathway. acs.org |
| Radical-Promoted Annulation | Cascade radical cyclization involving a CF3-alkenyl moiety to form complex heterocyclic structures. acs.org | Metal-free conditions, high diastereoselectivity due to the steric bulk of the CF3 group. acs.org |
| C-H Trifluoromethylation | Direct introduction of a CF3 group onto an aromatic ring. nih.govresearchgate.net | Can be achieved through various methods including metal catalysis and photoredox catalysis. nih.govresearchgate.net |
Expansion into Novel Frontier Materials Applications and Advanced Chemical Technologies
The unique properties conferred by the trifluoromethyl group, such as high thermal stability, chemical resistance, and lipophilicity, make trifluoromethylated arenes valuable building blocks for advanced materials and chemical technologies. numberanalytics.comnumberanalytics.com While their role in pharmaceuticals and agrochemicals is well-established, new applications are continually emerging in materials science and other industries. wikipedia.orgnumberanalytics.com
One of the most significant areas of application for organofluorine compounds is in the development of fluoropolymers. numberanalytics.comnumberanalytics.com These materials, known for their exceptional properties, are used in a wide range of applications, from non-stick coatings to high-performance seals and gaskets. numberanalytics.com The incorporation of trifluoromethylated arenes into polymer structures can be used to fine-tune properties such as thermal stability, chemical inertness, and hydrophobicity. numberanalytics.com
In the realm of advanced chemical technologies, trifluoromethylated compounds play a crucial role. For instance, they are used as solvents in various applications, including in coating products, inks, and toners. industrialchemicals.gov.au Certain trifluoromethylated benzenes, such as 1-chloro-4-(trifluoromethyl)benzene, are used in fabric stain removers, shoe care products, and aerosol rust inhibitors. industrialchemicals.gov.au
The future of trifluoromethylated arenes in materials science lies in the development of "smart" materials with tunable properties. For example, the introduction of these moieties into liquid crystals can influence their phase behavior and electro-optical properties. In the field of organic electronics, the strong electron-withdrawing nature of the trifluoromethyl group can be exploited to create materials with specific electronic characteristics for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Furthermore, the unique properties of trifluoromethylated compounds make them suitable for specialized applications such as high-performance lubricants, hydraulic fluids, and dielectric materials. As our understanding of the structure-property relationships in these molecules grows, so too will the ability to design and synthesize new materials with precisely controlled functionalities for a wide array of advanced technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
